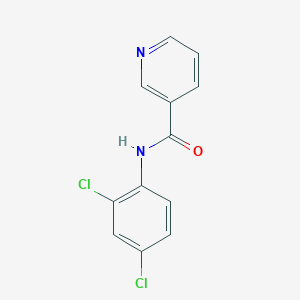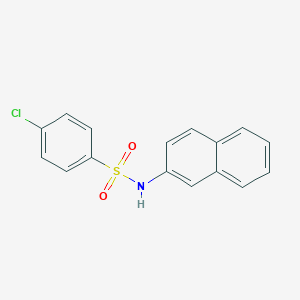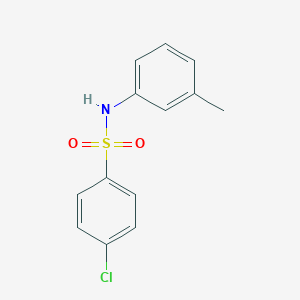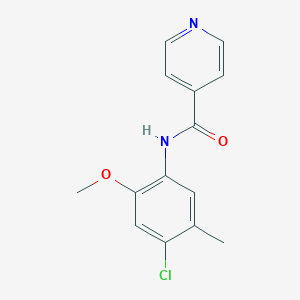![molecular formula C16H16BrNO3 B270840 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMF-7, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research and drug development. In
Wirkmechanismus
The mechanism of action of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in cancer cell growth and proliferation. 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to inhibit the activity of several enzymes, including DNA topoisomerase I and II, and to bind to several receptors, including the estrogen receptor.
Biochemical and Physiological Effects
6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is that it has shown activity against a variety of targets, making it a promising candidate for the development of new drugs. However, one of the limitations of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the optimization of its synthesis method to improve yields and purity. Another area of research is the further exploration of its mechanism of action, which could lead to the development of more effective drugs. Additionally, 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and neurological disorders.
Synthesemethoden
The synthesis of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 3-methylbenzoic acid with 2-bromoacetyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then treated with acetic anhydride to yield 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. This synthesis method has been optimized to produce high yields of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have shown that it can reduce tumor growth in animal models. 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been studied for its potential use in drug development. It has been shown to have activity against a variety of targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C16H16BrNO3 |
Molekulargewicht |
350.21 g/mol |
IUPAC-Name |
2-bromo-N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16BrNO3/c1-7-3-2-4-8(5-7)18-15(19)11-9-6-10-12(11)16(20)21-14(10)13(9)17/h2-5,9-14H,6H2,1H3,(H,18,19) |
InChI-Schlüssel |
CNZKMXHHLBQMEK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)

![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)

